

Reactivity of 2-Bromo-p-xylene with various reagents

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Compound of Interest

Compound Name: 2-Bromo-p-xylene

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An In-depth Technical Guide on the Reactivity of **2-Bromo-p-xylene**

Introduction

2-Bromo-p-xylene (1-bromo-2,5-dimethylbenzene) is a vital aromatic building block in organic synthesis, prized for its utility in constructing complex molecular architectures. As a substituted bromobenzene, its reactivity is characterized by the versatile carbon-bromine bond, which readily participates in a host of transformative reactions, and the aromatic ring, which can undergo electrophilic substitution. The presence of two methyl groups on the benzene ring influences the electronic and steric environment, thereby modulating its reactivity and regioselectivity in various chemical processes. This guide provides a comprehensive technical overview of the reactivity of **2-bromo-p-xylene** with a range of common and advanced reagents, focusing on applications relevant to researchers, scientists, and professionals in drug development.

Carbon-Carbon Bond Forming Reactions: Cross-Coupling

Cross-coupling reactions are fundamental tools for forging carbon-carbon bonds, and **2-bromo-p-xylene** is an excellent substrate for many such palladium-catalyzed transformations.

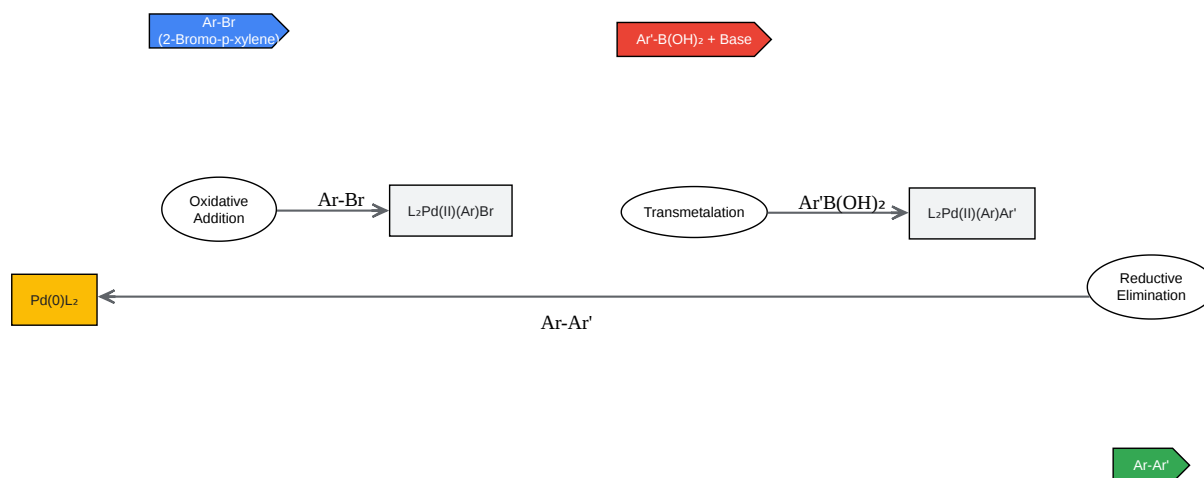
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds by coupling an organohalide with an organoboron species, typically a boronic acid.^{[1][2]} The reaction proceeds via a palladium catalyst in the presence of a base.^[1] **2-Bromo-p-xylene** can be coupled with various aryl or vinyl boronic acids to generate substituted biphenyls and styrenes.^{[3][4]}

Quantitative Data:

Coupling Partner	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Yield (%)	Reference
o-Tolylboronic acid	Pd(OAc) ₂ (in situ)	Bulky Phosphine (4)	K ₃ PO ₄	Toluene/H ₂ O	110	>95	Research Gate ^[5]
2,5-Dimethylphenylboronic acid	Pd(PPh ₃) ₄	-	Na ₂ CO ₃	Toluene/EtOH/H ₂ O	80	92	Synlett, 2005, 251

Experimental Protocol (General): To a flask containing **2-bromo-p-xylene** (1.0 equiv) and the respective boronic acid (1.1-1.5 equiv) is added a solvent mixture such as toluene/ethanol/water. The mixture is degassed with argon or nitrogen. The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a base (e.g., Na₂CO₃, K₂CO₃, 2-3 equiv) are then added.^[1] The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). Upon cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.



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Catalytic cycle for the Suzuki-Miyaura coupling reaction.

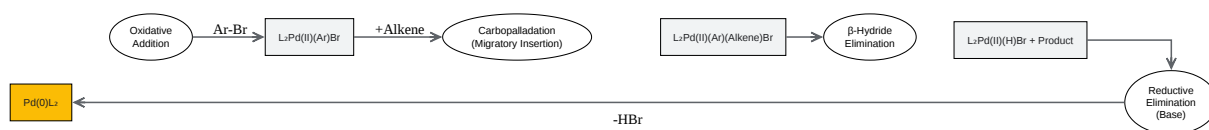
Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium species in the presence of a base.[6][7][8] This reaction is a powerful tool for $\text{C(sp}^2\text{)-C(sp}^2\text{)}$ bond formation and is tolerant of a wide array of functional groups.

Quantitative Data:

Alkene	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Yield (%)	Reference
n-Butyl acrylate	Pd(OAc) ₂ (2)	P(o-tol) ₃ (4)	Et ₃ N	Acetonitrile	100	85	J. Org. Chem. 1972, 37, 2320[9]
Styrene	PdCl ₂ (PPH ₃) ₂ (1)	-	NaOAc	DMF	120	90	Synthesis, 1989, 529

Experimental Protocol (General): In a Schlenk tube, **2-bromo-p-xylene** (1.0 equiv), the alkene (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required) are combined in a polar aprotic solvent like DMF or acetonitrile.[10] A base, typically an amine like triethylamine or an inorganic base like sodium acetate (2-3 equiv), is added. The tube is sealed, and the mixture is heated. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via column chromatography or distillation.



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Catalytic cycle for the Heck reaction.

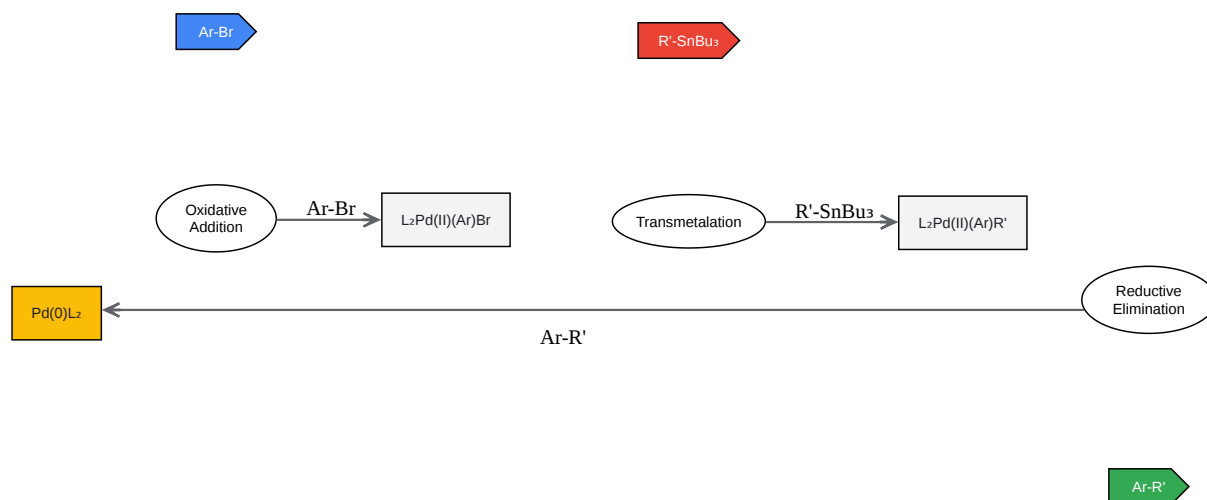
Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane).[11][12] A key advantage is the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback.[11][13]

Quantitative Data:

Organo stannane	Catalyst (mol%)	Ligand (mol%)	Additive	Solvent	Temp. (°C)	Yield (%)	Referen ce
(Tributyls tannyl)be nzene	$\text{Pd}(\text{PPh}_3)_4$ (2)	-	LiCl	Dioxane	100	88	J. Org. Chem. 1990, 55, 3019[12]
Tributyl(vi nyl)tin	$\text{PdCl}_2(\text{PPH}_3)_2$ (3)	-	-	THF	65	95	Org. Lett. 2001, 3, 4173[12]

Experimental Protocol (General): A mixture of **2-bromo-p-xylene** (1.0 equiv), the organostannane reagent (1.1 equiv), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%) is dissolved in an anhydrous solvent like THF or dioxane under an inert atmosphere.[13][14] In some cases, an additive like LiCl or CuI is beneficial.[13] The reaction is heated to reflux until completion. The workup often involves quenching with an aqueous KF solution to precipitate the tin byproducts, which are then removed by filtration. The filtrate is extracted, and the product is isolated and purified as previously described.[13]



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Catalytic cycle for the Stille coupling reaction.

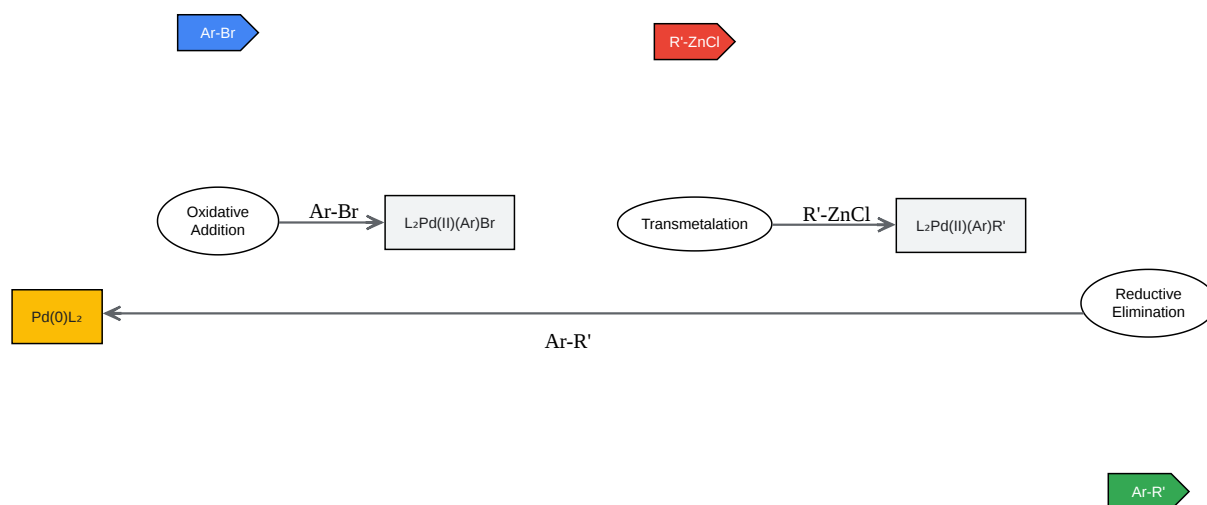
Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with organohalides, catalyzed by nickel or palladium complexes.^{[15][16]} Organozinc compounds are more reactive than their boron and tin counterparts but are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.^[17]

Quantitative Data:

Organozinc Reagent	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp. (°C)	Yield (%)	Reference
Phenylzinc chloride	Pd(PPh ₃) ₄ (5)	-	THF	60	96	J. Org. Chem. 1977, 42, 1821
Ethylzinc bromide	Ni(dppe)Cl ₂ (3)	-	THF/HMPA	25	85	J. Am. Chem. Soc. 2001, 123, 2719[16]

Experimental Protocol (General): The organozinc reagent is either purchased or prepared in situ. In a flame-dried, inert atmosphere flask, the palladium or nickel catalyst (e.g., Pd(P(t-Bu)₃)₂, 1-5 mol%) is dissolved in anhydrous THF.[16][17] **2-Bromo-p-xylene** (1.0 equiv) is added, followed by the dropwise addition of the organozinc reagent (1.2 equiv) at room temperature or below. The reaction is stirred until completion. The reaction is carefully quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification.[17]



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Catalytic cycle for the Negishi coupling reaction.

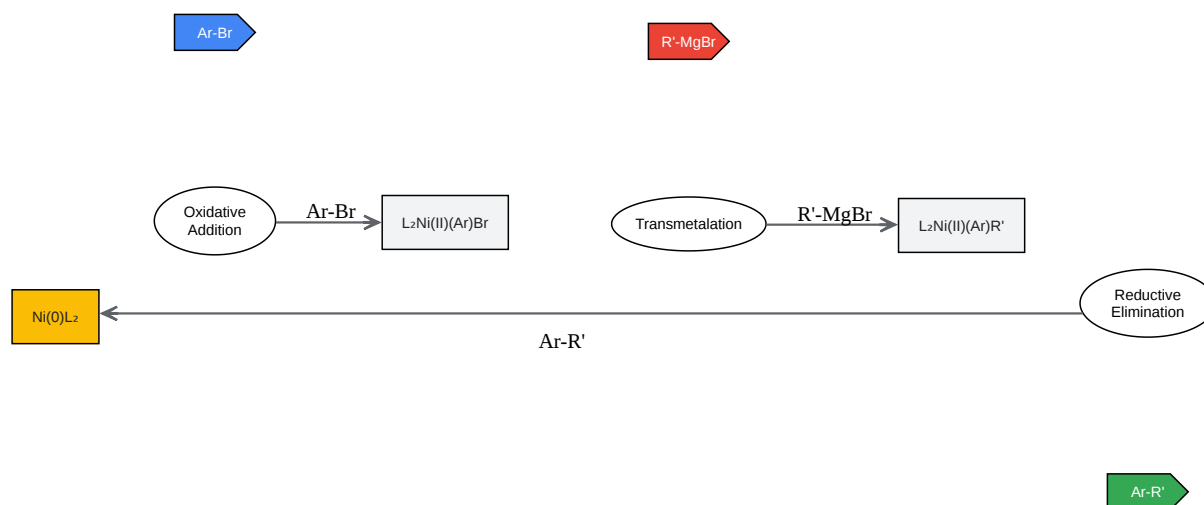
Kumada Coupling

The Kumada coupling is one of the earliest cross-coupling methods, employing a Grignard reagent (organomagnesium) as the nucleophilic partner.^[18] It is typically catalyzed by nickel or palladium complexes.^[19] The high reactivity of Grignard reagents limits the functional group tolerance of the reaction.^[19]

Quantitative Data:

Grignard Reagent	Catalyst (mol%)	Solvent	Temp. (°C)	Yield (%)	Reference
Phenylmagnesium bromide	Ni(dppp)Cl ₂ (1)	Diethyl ether	35	94	J. Am. Chem. Soc. 1972, 94, 6359
Ethylmagnesium bromide	Pd(PPh ₃) ₄ (2)	THF	25	89	Org. Lett. 2024, 26, 6047[20]

Experimental Protocol (General): To a solution of **2-bromo-p-xylene** (1.0 equiv) and the catalyst (e.g., NiCl₂(dppe), 1-5 mol%) in an anhydrous ether solvent like THF or diethyl ether, the Grignard reagent (1.1 equiv) is added slowly at a controlled temperature (often 0 °C to room temperature). The reaction is highly exothermic and moisture-sensitive. After completion, the reaction is quenched by the slow addition of dilute acid (e.g., 1 M HCl). The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.



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Catalytic cycle for the Kumada coupling reaction.

Carbon-Heteroatom Bond Forming Reactions

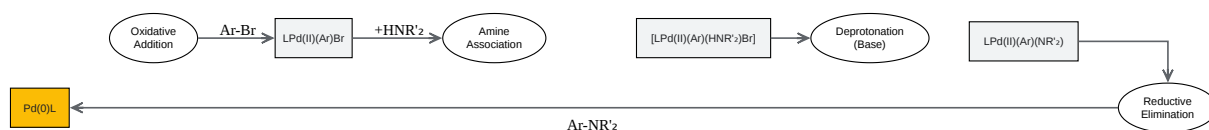
Buchwald-Hartwig Amination

This reaction is a cornerstone of modern synthesis for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[21][22] It has largely replaced harsher classical methods. The choice of ligand is crucial for achieving high efficiency and broad substrate scope.[23]

Quantitative Data:

Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Yield (%)	Reference
Morpholine	$\text{Pd}_2(\text{dba})_3$ (1)	BINAP (1.5)	NaOt-Bu	Toluene	100	98	J. Am. Chem. Soc. 1996, 118, 7215
Aniline	$\text{Pd}(\text{OAc})_2$ (2)	$\text{P}(\text{t-Bu})_3$ (4)	Cs_2CO_3	Dioxane	80	92	Org. Lett. 2001, 3, 2729[24]

Experimental Protocol (General): A flask is charged with the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4). [23] Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, followed by **2-bromo-p-xylene** (1.0 equiv) and the amine (1.2 equiv). The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction is quenched with water, and the product is extracted, dried, and purified by chromatography.



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Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation

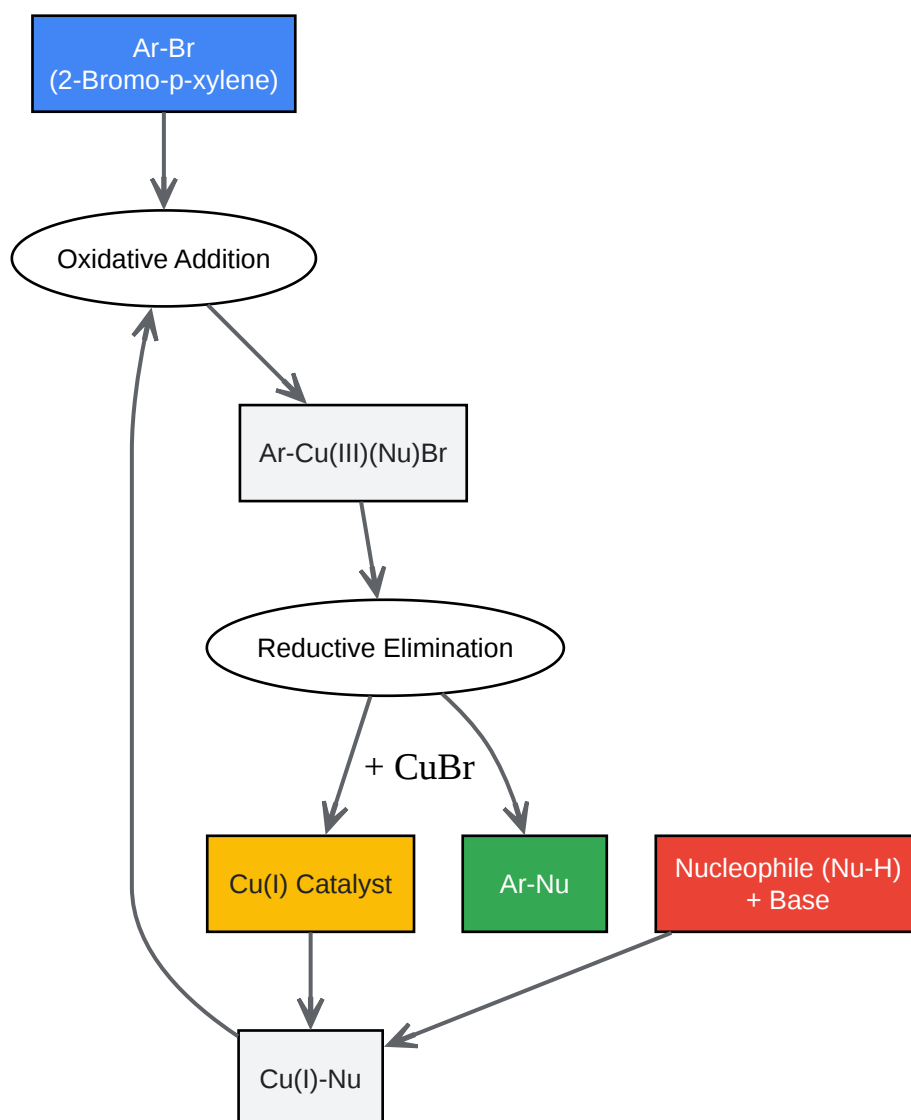
The Ullmann condensation is a copper-promoted reaction for forming C-O, C-N, and C-S bonds. [25] While traditional conditions are harsh (high temperatures, stoichiometric copper),

modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[25][26][27]

Quantitative Data:

Nucleophile	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Yield (%)	Reference
Phenol	CuI (10)	Phenanthroline (20)	K ₂ CO ₃	Toluene	140	68	ARKIVOC 2009 (xiv) 255[28]
Thiophenol	Cu ₂ O (5)	Salicylaldehyde oxime (10)	Cs ₂ CO ₃	Dioxane	110	85	J. Org. Chem. 2004, 69, 5578

Experimental Protocol (General): A mixture of **2-bromo-p-xylene** (1.0 equiv), the nucleophile (e.g., an alcohol or thiol, 1.2-2.0 equiv), a copper catalyst (e.g., CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent (e.g., DMF, NMP, or o-xylene) is heated under an inert atmosphere.[28] Reaction temperatures are typically high (110-210 °C). After completion, the reaction mixture is cooled and filtered to remove insoluble salts. The filtrate is diluted with water and extracted with an organic solvent. The product is isolated after washing, drying, and purification of the organic phase.



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Proposed catalytic cycle for the Ullmann condensation.

Formation of Organometallic Reagents

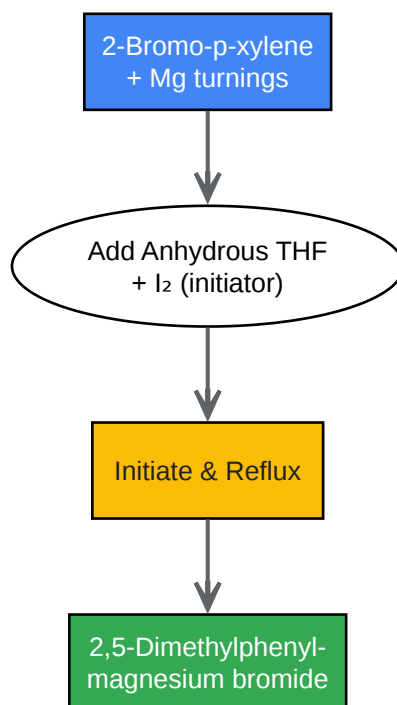
Grignard Reagent Formation

2-Bromo-p-xylene reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 2,5-dimethylphenylmagnesium bromide.[29][30] This reagent is a potent nucleophile and strong base, widely used for C-C bond formation with electrophiles like aldehydes, ketones, and CO₂.[31]

Quantitative Data:

Reagent	Solvent	Initiator	Temp. (°C)	Yield (%)	Reference
Mg turnings	THF	I ₂ crystal	25-65	>90	Sigma-Aldrich[29], Org. Synth. 1932, 12, 38

Experimental Protocol (General): All glassware must be rigorously flame-dried under vacuum and the reaction conducted under a strict inert atmosphere (argon or nitrogen). Magnesium turnings (1.1 equiv) are placed in a flask with a crystal of iodine (as an initiator). A solution of **2-bromo-p-xylene** (1.0 equiv) in anhydrous diethyl ether or THF is added dropwise.[31] The reaction is often initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure full conversion. The resulting grey-black solution of 2,5-dimethylphenylmagnesium bromide is used directly in subsequent reactions.[29][31]



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Workflow for the formation of a Grignard reagent.

Directed ortho-Metalation (DoM)

Directed ortho-metalation involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[32] [33] The DMG coordinates to the lithium cation, positioning the base for regioselective proton abstraction.[33] For **2-bromo-p-xylene**, the bromine atom can act as a weak DMG. Deprotonation would be expected to occur at the C6 position, ortho to the bromine and flanked by a methyl group.

This reaction allows for the introduction of an electrophile at a specific position, which might be difficult to achieve through classical electrophilic aromatic substitution.

Conceptual pathway for Directed ortho-Metalation (DoM).

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